Methyl4-(amino(cyclopropyl)methyl)benzoate
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Overview
Description
Methyl 4-(amino(cyclopropyl)methyl)benzoate is an organic compound with the molecular formula C12H15NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an amino(cyclopropyl)methyl group is attached to the para position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(amino(cyclopropyl)methyl)benzoate typically involves the esterification of 4-(amino(cyclopropyl)methyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of Methyl 4-(amino(cyclopropyl)methyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(amino(cyclopropyl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 4-(amino(cyclopropyl)methyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(amino(cyclopropyl)methyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the cyclopropyl group.
Methyl 4-(aminomethyl)benzoate: Similar structure but lacks the cyclopropyl ring.
Methyl 4-(cyclopropylmethyl)benzoate: Similar structure but lacks the amino group.
Uniqueness
Methyl 4-(amino(cyclopropyl)methyl)benzoate is unique due to the presence of both the amino and cyclopropyl groups, which confer distinct chemical and biological properties. The cyclopropyl ring adds steric hindrance and rigidity to the molecule, potentially enhancing its stability and reactivity .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 4-[amino(cyclopropyl)methyl]benzoate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-6-4-9(5-7-10)11(13)8-2-3-8/h4-8,11H,2-3,13H2,1H3 |
InChI Key |
XYRHXEYPJZRFMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2CC2)N |
Origin of Product |
United States |
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